molecular formula C6H13NO4S2 B8230237 N-(1,1-Dioxidothietan-3-yl)propane-2-sulfonamide

N-(1,1-Dioxidothietan-3-yl)propane-2-sulfonamide

Cat. No.: B8230237
M. Wt: 227.3 g/mol
InChI Key: NIUYLIPNHGELSQ-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidothietan-3-yl)propane-2-sulfonamide is an organosulfur compound with the molecular formula C₆H₁₃NO₄S₂. It is characterized by the presence of a sulfonamide group and a dioxidothietane ring, making it a unique and interesting compound for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxidothietan-3-yl)propane-2-sulfonamide typically involves the reaction of appropriate sulfonyl chlorides with amines under controlled conditions. One common method includes the use of sulfonyl chlorides and amines in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Scientific Research Applications

N-(1,1-Dioxidothietan-3-yl)propane-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of N-(1,1-Dioxidothietan-3-yl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,1-Dioxidothietan-3-yl)propane-2-sulfonamide include other sulfonamides and sulfonimidates, such as:

Uniqueness

This compound is unique due to its dioxidothietane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and enhances its potential for various applications .

Properties

IUPAC Name

N-(1,1-dioxothietan-3-yl)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S2/c1-5(2)13(10,11)7-6-3-12(8,9)4-6/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUYLIPNHGELSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1CS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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